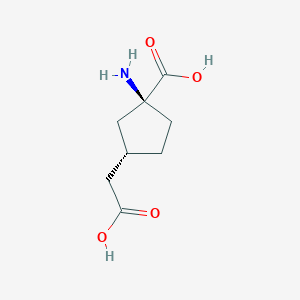

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid

Übersicht

Beschreibung

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative with two carboxylic acid groups and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclopentane derivative.

Functional Group Introduction:

Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1S,3S) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents.

Biological Studies: The compound is studied for its interactions with enzymes and receptors.

Industrial Applications: It serves as a building block for the synthesis of complex organic molecules used in various industries.

Wirkmechanismus

The mechanism of action of (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1S,3S)-3-Amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid: A potent inhibitor of ornithine aminotransferase.

(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid: Known for its selectivity towards human ornithine aminotransferase over γ-aminobutyric acid aminotransferase.

Uniqueness

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, commonly referred to as a cyclopentane derivative, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by its molecular formula and a molecular weight of 187.19 g/mol. It possesses two carboxyl groups and an amino group, which significantly contribute to its reactivity and interaction with various biological targets.

Research has identified this compound as a selective and potent inactivator of human Ornithine Aminotransferase (hOAT). This enzyme is implicated in the metabolic pathways associated with hepatocellular carcinoma (HCC), the most prevalent form of liver cancer. The compound demonstrates the ability to inhibit HCC growth in athymic mice implanted with human-derived tumors at doses as low as 0.1 mg/kg.

The mechanism involves the inactivation of hOAT through fluoride ion elimination, leading to the formation of an activated 1,1’-difluoroolefin. This is followed by conjugate addition and hydrolysis, which are critical for its inhibitory activity against the enzyme.

Biological Targets and Implications

In addition to its action on hOAT, this compound acts as a selective agonist for group II metabotropic glutamate receptors (mGluRs). These receptors play a vital role in neurotransmission and neuronal plasticity, suggesting potential applications in neuropharmacology for conditions such as anxiety and depression.

The synthesis of this compound typically involves several steps starting from suitable cyclopentane derivatives. Key methods include:

- Chiral Resolution : Utilizing chiral catalysts or auxiliaries to achieve the desired stereochemistry.

- Functional Group Modification : Introducing functional groups through oxidation or reduction reactions.

Common reactions include:

- Oxidation : Converting the amino group into oxo derivatives.

- Reduction : Reducing carboxylic acids to alcohols.

- Substitution : The amino group can participate in nucleophilic substitution reactions under basic conditions.

Table 1: Biological Activity Summary

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| Inhibition of hOAT | Liver cancer cells | Growth inhibition at 0.1 mg/kg | |

| Agonism of mGluRs | Neuronal systems | Potential treatment for anxiety/depression |

Case Studies

Several studies have explored the biological implications of this compound:

- Hepatocellular Carcinoma Model : In vivo studies demonstrated significant tumor growth inhibition in athymic mice models treated with this compound, highlighting its potential as a therapeutic agent against liver cancer.

- Neuropharmacological Applications : Investigations into its effects on mGluRs indicated that this compound could modulate neurotransmitter release, offering insights into its potential role in treating mood disorders.

Eigenschaften

IUPAC Name |

(1S,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVGUDWLQNWIQ-XRGYYRRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](C[C@H]1CC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666416 | |

| Record name | (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194785-82-5 | |

| Record name | (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.